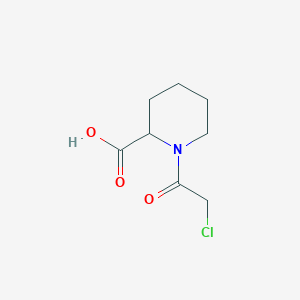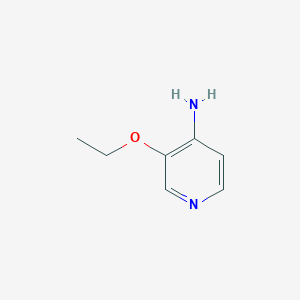
4-(3-Bromophenyl)piperidine
Overview
Description
4-(3-Bromophenyl)piperidine is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(3-Bromophenyl)piperidine, involves various intra- and intermolecular reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 4-(3-Bromophenyl)piperidine is C11H14BrN . This compound contains a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .Scientific Research Applications
Drug Synthesis
“4-(3-Bromophenyl)piperidine” is a versatile material used in scientific research, particularly in drug synthesis. Its unique properties make it suitable for various applications, including the synthesis of pharmaceuticals .
Anticancer Applications
Piperidine, a heterocyclic moiety present in “4-(3-Bromophenyl)piperidine”, has shown potential clinical applications against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . These applications are either when treated alone or in combination with some novel drugs .
Inhibition of Cell Migration
Both piperine and piperidine, which are phytochemicals related to “4-(3-Bromophenyl)piperidine”, have shown to inhibit cell migration . This property is particularly useful in cancer treatment, where inhibiting the migration of cancer cells can prevent the spread of the disease .
Regulation of Crucial Signaling Pathways
Piperine and piperidine can activate or inhibit several signaling pathways crucial for cancer regulation . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Cholinesterase Inhibition
Structures with an N-benzyl moiety, which is present in “4-(3-Bromophenyl)piperidine”, were found to be superior in cholinesterase inhibition . This property is particularly useful in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .
Monoamine Oxidase B Inhibition
Compounds with a terminal alkyne group, like “4-(3-Bromophenyl)piperidine”, have shown efficient monoamine oxidase B inhibition . This property is beneficial in the treatment of diseases like Parkinson’s, where monoamine oxidase B inhibitors are commonly used .
Pharmaceutical Industry
Piperidines, a class of compounds to which “4-(3-Bromophenyl)piperidine” belongs, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Safety and Hazards
The safety data sheet for 4-(3-Bromophenyl)piperidine indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation .
Future Directions
Piperidines, including 4-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of 4-(3-Bromophenyl)piperidine is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to significant behavioral changes and movement impairment .
Mode of Action
This inhibition could disrupt the normal transmission of nerve impulses, leading to various physiological effects .
Biochemical Pathways
The compound’s action on AchE can affect the cholinergic nervous system . This system is involved in numerous physiological processes, including muscle contraction, heart rate regulation, learning, and memory. Disruption of this system can have wide-ranging effects on an organism’s physiology .
Result of Action
The inhibition of AchE by 4-(3-Bromophenyl)piperidine can lead to a disruption in the normal transmission of nerve impulses . This can result in significant behavioral changes, movement impairment, and potentially a reduced number of survival organisms . .
Action Environment
The environment can influence the action, efficacy, and stability of 4-(3-Bromophenyl)piperidine. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid inhalation . Additionally, dust formation should be avoided, and personal protective equipment should be worn when handling the compound . These precautions can help mitigate potential risks associated with the compound’s use.
properties
IUPAC Name |
4-(3-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZRMBBOWCPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310550 | |
| Record name | 4-(3-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)piperidine | |
CAS RN |
351534-36-6 | |
| Record name | 4-(3-Bromophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351534-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351534-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)











